molecular formula C6H12O2 B044233 Ethyl 4,4,4-trideuteriobutanoate CAS No. 113435-99-7

Ethyl 4,4,4-trideuteriobutanoate

Cat. No.: B044233
CAS No.: 113435-99-7
M. Wt: 119.18 g/mol
InChI Key: OBNCKNCVKJNDBV-FIBGUPNXSA-N
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Description

Ethyl 4,4,4-trideuteriobutanoate is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C6H12O2, and it has a molecular weight of 119.18 g/mol. This compound is often used in scientific research due to its unique properties, particularly in studies involving isotopic labeling.

Preparation Methods

The synthesis of Ethyl 4,4,4-trideuteriobutanoate typically involves the esterification of 4,4,4-trideuteriobutyric acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the high purity of the final product.

Chemical Reactions Analysis

Ethyl 4,4,4-trideuteriobutanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form 4,4,4-trideuteriobutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this compound to 4,4,4-trideuteriobutanol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles, forming different derivatives of the compound.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 4,4,4-trideuteriobutanoate is widely used in scientific research, particularly in the following fields:

    Chemistry: It is used as a precursor in the synthesis of other deuterated compounds, which are valuable in mechanistic studies and kinetic isotope effect experiments.

    Biology: Deuterated compounds like this compound are used in metabolic studies to trace the pathways of biochemical reactions.

    Medicine: This compound is used in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.

    Industry: It is used in the production of specialty chemicals and materials that require isotopic labeling for quality control and analysis.

Mechanism of Action

The mechanism of action of Ethyl 4,4,4-trideuteriobutanoate involves its incorporation into chemical reactions where the deuterium atoms can influence reaction rates and pathways. Deuterium has a higher bond dissociation energy compared to hydrogen, which can lead to differences in reaction kinetics. This property is exploited in studies of reaction mechanisms and in the development of deuterated drugs, where the presence of deuterium can slow down metabolic degradation, leading to longer-lasting effects .

Comparison with Similar Compounds

Ethyl 4,4,4-trideuteriobutanoate can be compared with other similar compounds such as:

    Ethyl 4,4,4-trifluorobutyrate: This compound contains fluorine atoms instead of deuterium and is used in different types of chemical reactions and applications.

    Ethyl 4,4,4-trichlorobutyrate: Similar to the trifluoro compound, this contains chlorine atoms and has distinct reactivity and applications.

    Ethyl 4,4,4-trideuteriobutyrate: Another deuterated compound with similar applications but different structural properties.

The uniqueness of this compound lies in its specific isotopic labeling, which makes it particularly valuable in studies requiring precise tracking of molecular transformations.

Properties

IUPAC Name

ethyl 4,4,4-trideuteriobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-3-5-6(7)8-4-2/h3-5H2,1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNCKNCVKJNDBV-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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